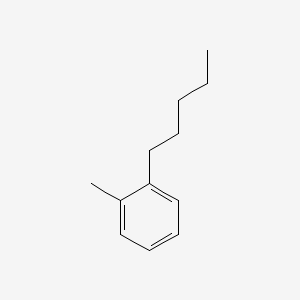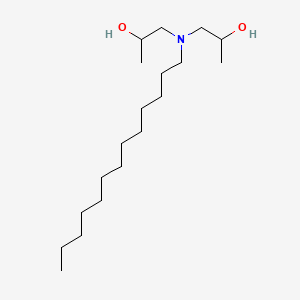
1,1'-(Tridecylimino)bis-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Tridecylimino)bis-2-propanol is an organic compound known for its use as a surfactant and emulsifier. It appears as a colorless to pale yellow liquid with low solubility in water . This compound is utilized in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,1’-(Tridecylimino)bis-2-propanol involves the reaction of tridecylamine with propylene oxide. The process typically occurs in a high-pressure reactor where tridecylamine is added first, followed by the introduction of nitrogen to replace the air in the reactor. The temperature is then raised to 60-80°C while continuously stirring. Propylene oxide is pumped into the reactor over 1-5 hours, and the temperature is further increased to 80-100°C. The reaction mixture is maintained at this temperature for 1-5 hours before cooling and releasing the pressure. The final product is obtained through rectification .
Analyse Des Réactions Chimiques
1,1’-(Tridecylimino)bis-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-(Tridecylimino)bis-2-propanol has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: This compound is employed in biological studies to investigate its effects on cell membranes and protein interactions.
Industry: It is widely used in the production of detergents, cosmetics, and other personal care products.
Mécanisme D'action
The mechanism of action of 1,1’-(Tridecylimino)bis-2-propanol involves its interaction with lipid bilayers in cell membranes. It disrupts the membrane structure, leading to increased permeability and facilitating the transport of molecules across the membrane. The molecular targets include phospholipids and membrane proteins, which are essential for maintaining cell integrity .
Comparaison Avec Des Composés Similaires
1,1’-(Tridecylimino)bis-2-propanol can be compared with other similar compounds such as:
1,1’-(Dimethylamino)bis-2-propanol: This compound has similar surfactant properties but differs in its molecular structure and specific applications.
1,1’-(Dodecylimino)bis-2-propanol: Another surfactant with a slightly shorter alkyl chain, leading to different solubility and emulsifying properties.
1,1’-(Hexadecylimino)bis-2-propanol: This compound has a longer alkyl chain, which affects its hydrophobicity and interaction with lipid membranes.
These comparisons highlight the uniqueness of 1,1’-(Tridecylimino)bis-2-propanol in terms of its specific alkyl chain length and its resulting chemical and physical properties.
Propriétés
Numéro CAS |
62889-66-1 |
|---|---|
Formule moléculaire |
C19H41NO2 |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
1-[2-hydroxypropyl(tridecyl)amino]propan-2-ol |
InChI |
InChI=1S/C19H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(16-18(2)21)17-19(3)22/h18-19,21-22H,4-17H2,1-3H3 |
Clé InChI |
WFAMPSHDEGZREP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCN(CC(C)O)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



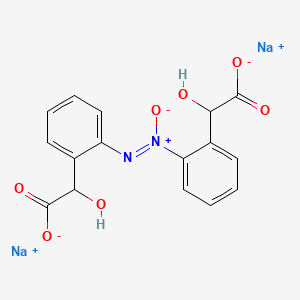
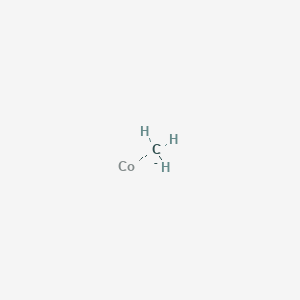
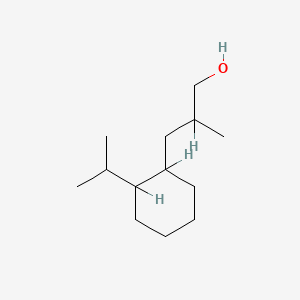




![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
